
Spectroscopic Characterization of Phe-Met: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phe-Met

Cat. No.: B088857 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic techniques, namely

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of

the dipeptide Phenylalanyl-Methionine (Phe-Met). It includes experimental protocols, data

interpretation, and key structural insights derived from these powerful analytical methods.

Introduction to Phe-Met
Phenylalanyl-Methionine (Phe-Met) is a dipeptide composed of the amino acids L-

Phenylalanine and L-Methionine linked by a peptide bond. Understanding its structural and

physicochemical properties is crucial in various fields, including peptide chemistry, drug

discovery, and metabolomics. Spectroscopic methods provide the foundational data for this

characterization.

Molecular Structure:

Molecular Formula: C₁₄H₂₀N₂O₃S[1]

Molecular Weight: 296.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the molecular structure, dynamics, and environment of the Phe-Met dipeptide in solution.
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Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Data Presentation: NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Phe-Met.
These values are based on typical chemical shifts for Phenylalanine and Methionine residues

in peptides and may vary slightly depending on the solvent, pH, and temperature. The data for

individual amino acids can be found in databases such as the Human Metabolome Database.

[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for Phe-Met in D₂O

Atom Name
Phenylalanine
Residue (ppm)

Methionine
Residue (ppm)

Multiplicity

α-H ~ 4.1 - 4.3 ~ 4.0 - 4.2 dd

β-H ~ 2.9 - 3.2 ~ 1.9 - 2.2 m

γ-H - ~ 2.5 t

δ-H (aromatic) ~ 7.2 - 7.4 - m

ε-H (aromatic) ~ 7.2 - 7.4 - m

ζ-H (aromatic) ~ 7.2 - 7.4 - m

S-CH₃ - ~ 2.1 s

Amide NH (Phe)
~ 8.0 - 8.5 (in

H₂O/D₂O)
- d

Amide NH (Met) -
~ 8.0 - 8.5 (in

H₂O/D₂O)
d

Table 2: Predicted ¹³C NMR Chemical Shifts for Phe-Met in D₂O
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Atom Name
Phenylalanine Residue
(ppm)

Methionine Residue (ppm)

Cα ~ 55 - 58 ~ 53 - 56

Cβ ~ 38 - 40 ~ 30 - 33

Cγ ~ 137 - 139 ~ 30 - 32

Cδ (aromatic) ~ 129 - 131 -

Cε (aromatic) ~ 129 - 131 -

Cζ (aromatic) ~ 127 - 129 -

S-CH₃ - ~ 15 - 17

Carbonyl (C=O) ~ 173 - 176 ~ 174 - 177

Experimental Protocols: NMR Spectroscopy
Sample Preparation:

Dissolution: Dissolve 5-10 mg of Phe-Met in 0.5 mL of a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent

signals in the ¹H NMR spectrum.[4]

pH Adjustment: Adjust the pH of the solution to a desired value (typically between 4 and 7)

using dilute NaOD or DCl in D₂O. The pH can significantly affect the chemical shifts of labile

protons (e.g., amide and carboxyl protons).

Internal Standard: Add a small amount of an internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for

accurate chemical shift referencing (0 ppm).

Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

1D NMR (¹H and ¹³C):
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a sufficient number of scans for good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-10 ppm), and appropriate water suppression

techniques if using a mixed H₂O/D₂O solvent.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The

spectral width should encompass the full range of expected carbon resonances (e.g., 0-180

ppm).

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin

coupled, typically those on adjacent carbons. It is crucial for assigning protons within the

Phenylalanine and Methionine spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon resonances

based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

(typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is instrumental in confirming

the peptide backbone connectivity and the overall structure of Phe-Met.

Visualization: NMR Experimental Workflow
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Caption: Workflow for NMR-based characterization of Phe-Met.

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular

weight of Phe-Met and to elucidate its structure through fragmentation analysis. Electrospray

Ionization (ESI) is a commonly employed soft ionization technique for peptides.
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Data Presentation: Mass Spectrometry Data
Table 3: Key Mass Spectrometry Data for Phe-Met

Parameter Value

Molecular Formula C₁₄H₂₀N₂O₃S

Monoisotopic Mass 296.1195 Da

Average Mass 296.39 g/mol

Common Adducts (Positive Ion) [M+H]⁺ = 297.1268 Da, [M+Na]⁺ = 319.1087 Da

Common Adducts (Negative Ion) [M-H]⁻ = 295.1122 Da

Table 4: Predicted ESI-MS/MS Fragmentation of Phe-Met ([M+H]⁺)

The fragmentation of peptides in tandem MS typically occurs at the peptide bonds, leading to

the formation of b- and y-ions.

Fragment Ion Sequence Predicted m/z

b₁ Phe 148.0762

y₁ Met 150.0583

immonium (Phe) 120.0813

Note: The m/z values are for the monoisotopic masses of the fragment ions.

Experimental Protocols: ESI-MS
Sample Preparation:

Dissolution: Prepare a dilute solution of Phe-Met (e.g., 1-10 µM) in a solvent system

compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or

methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in

positive ion mode.
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Infusion: The sample can be introduced into the mass spectrometer via direct infusion using

a syringe pump or through a liquid chromatography (LC) system for separation from other

components if in a complex mixture.

ESI-MS and ESI-MS/MS:

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact

protonated molecule ([M+H]⁺). This confirms the molecular weight of the dipeptide.

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-

induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The

fragmentation pattern provides sequence and structural information. Key fragments to

observe for Phe-Met are the b₁-ion (corresponding to the Phenylalanine residue) and the y₁-

ion (corresponding to the Methionine residue).

Visualization: Logical Relationship of Spectroscopic
Data
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Caption: Integration of NMR and MS data for Phe-Met structural analysis.

Conclusion
The combined application of NMR and MS provides a robust and comprehensive framework for

the spectroscopic characterization of the dipeptide Phe-Met. NMR spectroscopy excels at

defining the detailed covalent structure and solution-state conformation, while mass

spectrometry offers high sensitivity for molecular weight determination and sequence

confirmation through fragmentation analysis. The methodologies and data presented in this

guide serve as a valuable resource for researchers in the fields of peptide science and drug

development, enabling the precise structural elucidation of Phe-Met and related small

peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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